molecular formula C9H12O3S B14666015 3-Phenylpropane-1-sulfonic acid CAS No. 50437-50-8

3-Phenylpropane-1-sulfonic acid

Cat. No.: B14666015
CAS No.: 50437-50-8
M. Wt: 200.26 g/mol
InChI Key: FERGWWFGBNJVCP-UHFFFAOYSA-N
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Description

3-Phenylpropane-1-sulfonic acid is an organic compound with the molecular formula C9H12O3S. It is a sulfonic acid derivative of phenylpropane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the first carbon of the propane chain, which is in turn connected to a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpropane-1-sulfonic acid typically involves the sulfonation of phenylpropane derivatives. One common method is the reaction of phenylpropane with sulfur trioxide (SO3) in the presence of fuming sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Formation of sulfonates.

    Reduction: Conversion to other functional groups.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Phenylpropane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a component in buffer solutions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylpropane-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can participate in various chemical reactions, including ion exchange, hydrogen bonding, and π-π interactions. These interactions enable the compound to exert its effects in different applications, such as catalysis and biochemical assays.

Comparison with Similar Compounds

    Toluene-4-sulfonic acid: Another sulfonic acid derivative with similar properties but different structural features.

    Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.

    Benzene sulfonic acid: A sulfonic acid derivative of benzene with distinct chemical behavior.

Uniqueness: 3-Phenylpropane-1-sulfonic acid is unique due to its specific structural arrangement, which combines the properties of both the phenyl group and the sulfonic acid group. This combination allows for diverse applications and reactivity patterns that are distinct from other sulfonic acid derivatives.

Properties

CAS No.

50437-50-8

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

3-phenylpropane-1-sulfonic acid

InChI

InChI=1S/C9H12O3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,10,11,12)

InChI Key

FERGWWFGBNJVCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)O

Origin of Product

United States

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